molecular formula C8H11N3 B1267377 5,6,7,8-Tetrahydroquinazolin-2-amine CAS No. 2305-85-3

5,6,7,8-Tetrahydroquinazolin-2-amine

Cat. No.: B1267377
CAS No.: 2305-85-3
M. Wt: 149.19 g/mol
InChI Key: AIOOBFYEASSZHV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5,6,7,8-Tetrahydroquinazolin-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been identified as a potential inhibitor of cyclin-dependent kinase 5 (CDK5), which is crucial for the development of anticancer agents . The compound interacts with CDK5 by binding to its active site, thereby inhibiting its activity. This interaction is essential for its potential use in cancer therapy, as CDK5 is involved in the regulation of cell cycle and apoptosis.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of CDK5 can lead to altered cell cycle progression and increased apoptosis in cancer cells . Additionally, the compound has shown potential in affecting other cellular processes, such as DNA repair and cell differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of CDK5 by binding to its active site, which prevents the phosphorylation of downstream targets . This inhibition disrupts the normal function of CDK5, leading to changes in gene expression and cellular behavior. The compound’s ability to inhibit other enzymes, such as dihydrofolate reductase (DHFR) and pantothenate kinase, further highlights its potential as a versatile biochemical tool .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to sustained inhibition of target enzymes, resulting in prolonged changes in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily through oxidation and conjugation reactions, which are facilitated by enzymes such as cytochrome P450 . These metabolic pathways influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes, which determine its accumulation in specific tissues and organs.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the nucleus, mitochondria, or cytoplasm can affect its interactions with target enzymes and influence its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydroquinazolin-2-amine typically involves the reaction of α-aminoamidines with bis-benzylidene cyclohexanones. This reaction occurs under mild conditions and is characterized by excellent yields . Another method involves the condensation of α-pinene with aromatic aldehydes to form intermediate compounds, which are then reacted with guanidine hydrochloride under the catalysis of potassium tert-butoxide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring the stability of the quinazoline ring .

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which have shown potential in biological applications such as antitubercular and antidiabetic activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 5,6,7,8-tetrahydroquinazolin-2-amine apart is its specific structural features and the resulting biological activities. Its ability to form stable derivatives with high biological activity, particularly against tuberculosis and diabetes, highlights its potential as a versatile and valuable compound in scientific research and pharmaceutical development .

Properties

IUPAC Name

5,6,7,8-tetrahydroquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-8-10-5-6-3-1-2-4-7(6)11-8/h5H,1-4H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOOBFYEASSZHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=NC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279645
Record name 5,6,7,8-tetrahydroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305-85-3
Record name 2305-85-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13568
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6,7,8-tetrahydroquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 5,6,7,8-tetrahydroquinazolin-2-amine derivatives interesting for asthma treatment?

A1: Research suggests that this compound derivatives can act as histamine H4 receptor modulators []. The histamine H4 receptor is involved in inflammatory responses and immune regulation, making it a potential target for asthma therapies []. By modulating the activity of this receptor, these compounds may help control airway inflammation and bronchoconstriction, key aspects of asthma.

Q2: What are the key structural features of these compounds, and how are they studied?

A2: this compound derivatives are characterized by a pyrimidine ring fused to a cyclohexane ring, with an amine group at the 2-position. Researchers have employed various synthetic strategies to create these compounds, including one-pot methods for efficient synthesis []. Spectroscopic techniques, such as NMR and IR spectroscopy, are crucial for characterizing the structure and confirming the identity of the synthesized compounds []. Further research is ongoing to explore the structure-activity relationships and optimize their properties for therapeutic applications.

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